1-Ethyl-1-methylheptyl formate
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Overview
Description
1-Ethyl-1-methylheptyl formate, also known as 3-Methylnonan-3-ol formate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . This compound is a formate ester, which is characterized by the presence of a formate group (HCOO-) attached to an alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl formate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylheptyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 1-Ethyl-1-methylheptanol and formic acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Scientific Research Applications
1-Ethyl-1-methylheptyl formate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylheptyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by disrupting microbial cell membranes, leading to cell lysis and death . The compound’s ester bond can be hydrolyzed by esterases, releasing the active alcohol and formic acid, which can further exert their effects .
Comparison with Similar Compounds
1-Ethyl-1-methylheptyl formate can be compared with other formate esters, such as:
Methyl formate (HCOOCH3): A simpler ester with a lower molecular weight and different applications.
Ethyl formate (HCOOC2H5): Similar in structure but with a shorter alkyl chain, used as a flavoring agent and in insect fumigation.
Isopropyl formate (HCOOCH(CH3)2): Used in the fragrance industry and as a solvent.
Uniqueness: this compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93964-05-7 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-methylnonan-3-yl formate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)13-10-12/h10H,4-9H2,1-3H3 |
InChI Key |
ZARHEEPZMZOKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC)OC=O |
Origin of Product |
United States |
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